molecular formula C16H19BrN4O B4519443 6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine

6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine

Cat. No.: B4519443
M. Wt: 363.25 g/mol
InChI Key: MXCSMQHGAYVJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by the presence of a bromophenyl group, a morpholine ring, and a pyridazine core. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine typically involves multiple steps:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenyl boronic acid reacts with a halogenated pyridazine derivative in the presence of a palladium catalyst.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated ethylamine derivative reacts with morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyridazine core, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in disease processes.

    Pathways: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    6-(4-chlorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine: Similar structure with a chlorine atom instead of bromine.

    6-(4-fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine: Similar structure with a fluorine atom instead of bromine.

    6-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine: Similar structure with a methyl group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for halogen bonding interactions. These properties may enhance its biological activity and make it a valuable compound in drug discovery.

Properties

IUPAC Name

6-(4-bromophenyl)-N-(2-morpholin-4-ylethyl)pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c17-14-3-1-13(2-4-14)15-5-6-16(20-19-15)18-7-8-21-9-11-22-12-10-21/h1-6H,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCSMQHGAYVJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine
Reactant of Route 3
Reactant of Route 3
6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine
Reactant of Route 4
Reactant of Route 4
6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine
Reactant of Route 5
Reactant of Route 5
6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine
Reactant of Route 6
Reactant of Route 6
6-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]pyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.